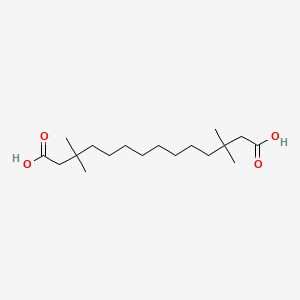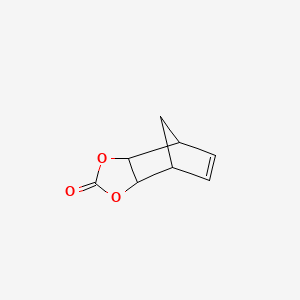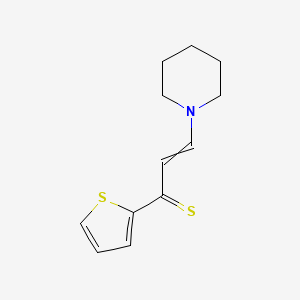
3-(Piperidin-1-yl)-1-(thiophen-2-yl)prop-2-ene-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-1-yl)-1-(thiophen-2-yl)prop-2-ene-1-thione is an organic compound that features a piperidine ring, a thiophene ring, and a propene-1-thione group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)-1-(thiophen-2-yl)prop-2-ene-1-thione typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: Thiophene can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Formation of the Propene-1-thione Group: This can be synthesized by the reaction of a suitable aldehyde or ketone with a thiol under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the thione group, converting it to a thiol or sulfide.
Substitution: The piperidine and thiophene rings can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, or organometallic compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the piperidine or thiophene rings.
Scientific Research Applications
Chemistry
In chemistry, 3-(Piperidin-1-yl)-1-(thiophen-2-yl)prop-2-ene-1-thione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, compounds with piperidine and thiophene rings are often studied for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the piperidine ring is particularly interesting, as it is a common motif in many drugs.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-yl)-1-(thiophen-2-yl)prop-2-ene-1-thione would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-1-yl)-1-(thiophen-2-yl)prop-2-ene-1-one: Similar structure but with a ketone group instead of a thione.
3-(Piperidin-1-yl)-1-(thiophen-2-yl)prop-2-ene-1-ol: Similar structure but with an alcohol group instead of a thione.
Uniqueness
The uniqueness of 3-(Piperidin-1-yl)-1-(thiophen-2-yl)prop-2-ene-1-thione lies in its thione group, which can impart different chemical reactivity and biological activity compared to its ketone or alcohol analogs.
Properties
CAS No. |
23688-27-9 |
|---|---|
Molecular Formula |
C12H15NS2 |
Molecular Weight |
237.4 g/mol |
IUPAC Name |
3-piperidin-1-yl-1-thiophen-2-ylprop-2-ene-1-thione |
InChI |
InChI=1S/C12H15NS2/c14-11(12-5-4-10-15-12)6-9-13-7-2-1-3-8-13/h4-6,9-10H,1-3,7-8H2 |
InChI Key |
JTHYHUHNWUOSNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C=CC(=S)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


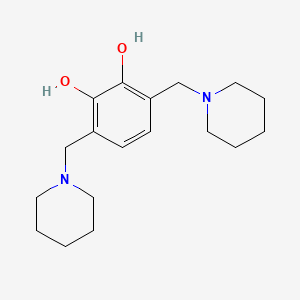
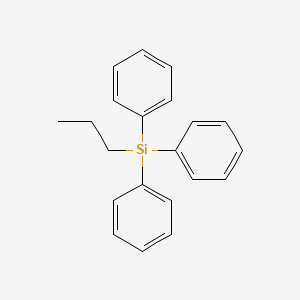
![Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro-](/img/structure/B14698420.png)
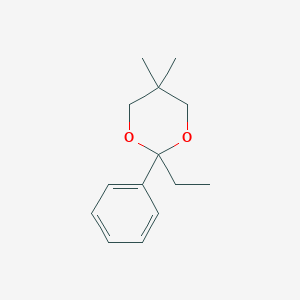
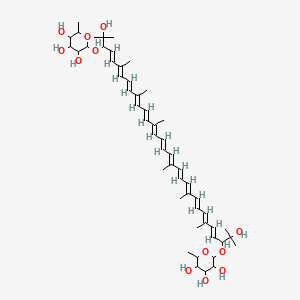

![2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one](/img/structure/B14698461.png)


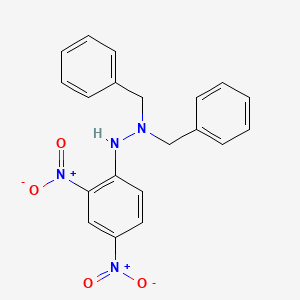
![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)

